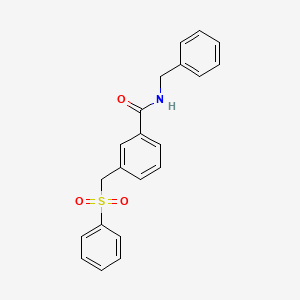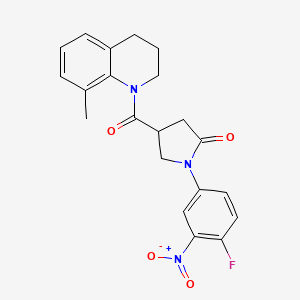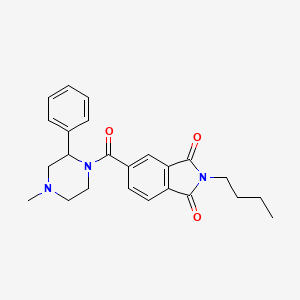![molecular formula C22H21N3O3 B7551017 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective properties. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, led by Dr. Joseph Ready. Since then, P7C3 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.
作用機序
The precise mechanism of action of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one is not yet fully understood. However, it has been proposed that this compound may work by increasing the production of NAD, a molecule that plays a critical role in cellular metabolism and energy production. NAD has also been shown to have neuroprotective effects, and it is possible that this compound works by enhancing these effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include increased neuronal survival, enhanced neurogenesis, and improved cognitive function. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurological disorders.
実験室実験の利点と制限
One advantage of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one is that it has been extensively studied in animal models, and its safety profile has been well established. However, one limitation of using this compound in lab experiments is that it is a small molecule, which may limit its ability to penetrate the blood-brain barrier and reach its target in the brain. Additionally, more research is needed to determine the optimal dosage and administration schedule for this compound.
将来の方向性
There are several potential future directions for research on 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one. One area of focus could be the development of more potent and selective analogs of this compound, which may have improved neuroprotective properties. Another area of interest could be the investigation of this compound in clinical trials, to determine its safety and efficacy in humans. Finally, more research is needed to fully understand the mechanism of action of this compound, and to identify its specific targets in the brain.
合成法
The synthesis of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one involves a multi-step process, which begins with the reaction of 4-methylbenzoyl chloride with piperidine to form 4-(4-methylbenzoyl)piperidine. This compound is then reacted with phthalic anhydride to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one has been shown to have neuroprotective properties in various animal models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has been suggested that this compound works by promoting the survival of neurons and increasing the production of new neurons in the brain. These effects may be mediated through the activation of a cellular pathway known as the nicotinamide adenine dinucleotide (NAD) salvage pathway.
特性
IUPAC Name |
4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-6-8-15(9-7-14)20(26)16-10-12-25(13-11-16)22(28)19-17-4-2-3-5-18(17)21(27)24-23-19/h2-9,16H,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQXBDKWLAHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)


![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550968.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)

![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)
![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)
